molecular formula C14H12N4 B1675147 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole CAS No. 120568-11-8

5-(4'-methylbiphenyl-2-yl)-1H-tetrazole

Cat. No. B1675147
M. Wt: 236.27 g/mol
InChI Key: VWOJMXKARYCRCC-UHFFFAOYSA-N
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Patent
US05484955

Procedure details

A mixture of 1.50 g of 2-(4-methylphenyl)benzonitrile, 19.5 g of tridodecyltin azide (tri-n-dodecyltin azide) and 7 ml of toluene was stirred for 37.5 hours at 120° C. The reaction mixture was, after cooling, concentrated, and there were added 18 ml of ethanol, 1 ml of methylene chloride and 2.4 g of sodium nitrite dissolved in 9 ml of water, whose pH was adjusted at 3.4 with conc. hydrochloric acid. To the mixture were added 2 ml of ethyl acetate and 100 ml of hexane. Insolubles were filtered off. The filtrate was shaken, then left standing to form two layers. The organic layer was subjected to extraction with 1N NaOH. The alkaline layer was adjusted at pH 3 with conc. hydrochloric acid, and then subjected to extraction with ethyl acetate. The extract was concentrated, and there were added ethyl acetate and hexane to cause crystallization. The crystals were collected by filtration, washed with hexane and dried to afford 1.51 g (yield 82.3%) of 5-[2-(4'-methylbiphenyl)]tetrazole. Spectrum data were in good agreement with those in Example 4.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
tridodecyltin azide
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2[C:10]#[N:11])=[CH:4][CH:3]=1.C([Sn]([N:53]=[N+:54]=[N-:55])(CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCC>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:9]([C:10]3[N:55]=[N:54][NH:53][N:11]=3)=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C1=C(C#N)C=CC=C1
Name
tridodecyltin azide
Quantity
19.5 g
Type
reactant
Smiles
C(CCCCCCCCCCC)[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)N=[N+]=[N-]
Name
Quantity
7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred for 37.5 hours at 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
there were added 18 ml of ethanol, 1 ml of methylene chloride and 2.4 g of sodium nitrite
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 9 ml of water
ADDITION
Type
ADDITION
Details
To the mixture were added 2 ml of ethyl acetate and 100 ml of hexane
FILTRATION
Type
FILTRATION
Details
Insolubles were filtered off
STIRRING
Type
STIRRING
Details
The filtrate was shaken
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to form two layers
EXTRACTION
Type
EXTRACTION
Details
The organic layer was subjected to extraction with 1N NaOH
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated
ADDITION
Type
ADDITION
Details
there were added ethyl acetate and hexane
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
37.5 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 82.3%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.